molecular formula C12H10N2O4 B12893690 N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-33-2

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12893690
CAS No.: 61643-33-2
M. Wt: 246.22 g/mol
InChI Key: HHEMKQQXMOSUHA-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .

Biological Activity

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that combines a benzodioxole moiety with an oxazole ring. This unique structure has garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O4C_{12}H_{10}N_{2}O_{4} . The compound features a distinctive benzodioxole structure that is known for its bioactive properties.

PropertyValue
Molecular FormulaC12H10N2O4C_{12}H_{10}N_{2}O_{4}
IUPAC NameThis compound
CAS Number61643-33-2

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Similar compounds have demonstrated the following mechanisms:

  • Cell Cycle Arrest : Many benzodioxole derivatives cause cell cycle arrest at the S phase, preventing DNA replication and leading to cell death .
  • Apoptosis Induction : The compound has been shown to increase early and late apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
  • Microtubule Dynamics : Related compounds modulate microtubule assembly, which can disrupt mitotic spindle formation during cell division .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.0Induces apoptosis and inhibits DNA synthesis
C6 (Rat Glioma)12.0Disrupts mitochondrial membrane potential
NIH/3T3 (Normal Cells)>100Low toxicity compared to cancer cells

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma cells, it was found that the compound increased early apoptosis rates significantly while maintaining low toxicity towards normal NIH/3T3 fibroblast cells . This selectivity highlights its potential therapeutic application in targeting cancer without harming healthy tissues.

Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis indicated that modifications to the benzodioxole moiety could enhance anticancer activity. For instance, the introduction of electron-donating groups on the phenyl ring improved lipophilicity and consequently increased cytotoxicity against A549 and C6 cells .

Properties

CAS No.

61643-33-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H10N2O4/c1-7-9(5-13-18-7)12(15)14-8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15)

InChI Key

HHEMKQQXMOSUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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